Agarase - 37288-57-6

Agarase

Catalog Number: EVT-13522078
CAS Number: 37288-57-6
Molecular Formula: C69H138N12O18
Molecular Weight: 1423.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Agarases are predominantly sourced from marine bacteria, such as species within the genera Vibrio and Alteromonas, which have adapted to utilize agar as a nutrient source in oceanic conditions . The classification of agarases into α and β types is based on the specific glycosidic bonds they cleave:

  • α-Agarase: Cleaves α-1,3-glycosidic bonds in agarose, producing oligosaccharides with 3,6-anhydro-L-galactose at the reducing end.
  • β-Agarase: Cleaves β-1,4-glycosidic bonds, resulting in D-galactose residues .
Synthesis Analysis

Methods

Agarase can be synthesized using various microbial fermentation techniques. For instance, Bacillus subtilis has been shown to produce agarase efficiently when cultured on agar-based media. Optimization studies have utilized statistical methods such as Plackett-Burman design and Box-Behnken design to enhance production yields .

Technical Details

The fermentation process typically involves the following steps:

  1. Inoculation: Introducing Bacillus subtilis into a nutrient-rich medium containing agar.
  2. Incubation: Allowing the culture to grow under controlled conditions (temperature, pH) to promote enzyme production.
  3. Harvesting: Collecting the culture broth containing the secreted agarase.
  4. Purification: Employing techniques such as precipitation, chromatography, or ultrafiltration to isolate the enzyme from other proteins and metabolites .
Molecular Structure Analysis

Structure

Agarose, the primary substrate for agarases, has a molecular weight of approximately 120,000 Daltons and consists of alternating D-galactose and 3,6-anhydro-L-galactopyranose units linked by α-(1→3) and β-(1→4) glycosidic bonds . The structural integrity of agarose is crucial for its function as a gelling agent.

Data

The molecular structure can be represented as follows:

Agarose D Galactose 3 6 Anhydro L Galactose n\text{Agarose}\rightarrow \text{ D Galactose 3 6 Anhydro L Galactose }_n

Where nn indicates the number of repeating disaccharide units.

Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by agarase involves the hydrolysis of agarose into oligosaccharides:

Agarose+H2OAgaraseOligosaccharides\text{Agarose}+\text{H}_2\text{O}\xrightarrow{\text{Agarase}}\text{Oligosaccharides}

Technical Details

The reaction mechanism varies between α-agarases and β-agarases:

  • β-Agarases cleave the β-linkages, producing oligosaccharides rich in D-galactose.
  • α-Agarases yield oligosaccharides with 3,6-anhydro-L-galactose at one end.

Factors like temperature, pH, and substrate concentration significantly influence these reactions .

Mechanism of Action

Process

The action mechanism of agarase involves substrate binding followed by enzymatic cleavage of glycosidic bonds:

  1. Substrate Binding: The enzyme binds to the agarose substrate at its active site.
  2. Catalytic Cleavage: Hydrolysis occurs via nucleophilic attack by water on the glycosidic bond.
  3. Release of Products: The resulting oligosaccharides are released from the enzyme's active site.

Data

The optimal pH for most agarases ranges from 5.5 to 7.0, with stability observed across a broader range (4.0 to 9.0) .

Physical and Chemical Properties Analysis

Physical Properties

Agarase exhibits varying thermal stabilities depending on its source but generally maintains activity across a range of temperatures typical for microbial enzymes.

Chemical Properties

Key chemical properties include:

  • pH Stability: Active between pH 4.0 - 9.0.
  • Substrate Specificity: Different agarases show varying affinities for substrates based on their structural characteristics.

Relevant data indicate that certain metal ions can inhibit or activate agarase activity; for example, manganese ions can enhance activity while copper ions inhibit it .

Applications

Agarase has significant scientific applications across various fields:

  • Food Industry: Used in processing seaweed extracts and improving texture in food products.
  • Biotechnology: Employed in molecular biology for gel electrophoresis to recover nucleic acids from agarose gels.
  • Pharmaceuticals: Investigated for potential health benefits associated with oligosaccharides produced from agar degradation, including antioxidant properties .
  • Environmental Science: Utilized in studies involving marine ecosystems where agar-degrading bacteria play essential roles in nutrient cycling .

Properties

CAS Number

37288-57-6

Product Name

Agarase

IUPAC Name

N-[2-[4-(2-methylbutoxy)butoxyimino]ethyl]acetamide;N-[2-(2-methylbutoxymethoxyimino)ethyl]acetamide

Molecular Formula

C69H138N12O18

Molecular Weight

1423.9 g/mol

InChI

InChI=1S/3C13H26N2O3.3C10H20N2O3/c3*1-4-12(2)11-17-9-5-6-10-18-15-8-7-14-13(3)16;3*1-4-9(2)7-14-8-15-12-6-5-11-10(3)13/h3*8,12H,4-7,9-11H2,1-3H3,(H,14,16);3*6,9H,4-5,7-8H2,1-3H3,(H,11,13)

InChI Key

PQTNFQUUTNQHGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C

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